Cas no 61709-33-9 (2-Deschlorothien-3-yl Tioconazole Hydrochloride)
2-Deschlorothien-3-yl Tioconazole Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Tioconazole Related Compound A
- 2-Deschlorothien-3-yl Tioconazole Hydrochloride
- 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole monohydrochloride
- 1-{2,4-Dichloro-β-[(3-thenyl)oxy]phenethyl}imidazole hydrochloride
- UNII-C6G5IDN5G6
- Tioconazole Related Compound A (25 mg) (1-[2,4-Dichloro-beta-[(3-thenyl)-oxy]phenethyl]imidazole hydrochloride)
- 1-(2,4-Dichloro-beta-((3-thenyl)-oxy)phenethyl)imidazole hydrochloride
- 1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride
- 1-(2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl)-1H-imidazole hydrochloride
- 1-(2,4-DICHLORO-.BETA.-((3-THENYL)-OXY)PHENETHYL)IMIDAZOLE HYDROCHLORIDE
- 1-[2-(2,4-dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride
- 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)-2-(3-thienylmethoxy)ethyl)-, hydrochloride (1:1)
- 61709-33-9
- C6G5IDN5G6
-
- Inchi: 1S/C16H14Cl2N2OS.ClH/c17-13-1-2-14(15(18)7-13)16(8-20-5-4-19-11-20)21-9-12-3-6-22-10-12;/h1-7,10-11,16H,8-9H2;1H
- InChI Key: CCCQSJHDZKYQKU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CN1C=NC=C1)OCC1=CSC=C1)Cl.Cl
Computed Properties
- Exact Mass: 387.997067g/mol
- Monoisotopic Mass: 387.997067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.3Ų
2-Deschlorothien-3-yl Tioconazole Hydrochloride Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-Deschlorothien-3-yl Tioconazole Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D289560-5mg |
2-Deschlorothien-3-yl Tioconazole Hydrochloride |
61709-33-9 | 5mg |
$201.00 | 2023-05-18 | ||
| TRC | D289560-25mg |
2-Deschlorothien-3-yl Tioconazole Hydrochloride |
61709-33-9 | 25mg |
$ 1200.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667450-25MG |
Tioconazole Related Compound A |
61709-33-9 | 25mg |
¥10636.77 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667450-25MG |
61709-33-9 | 25MG |
¥14821.96 | 2023-01-05 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1667450-25MG |
61709-33-9 | 25MG |
¥10636.77 | 2023-04-12 |
2-Deschlorothien-3-yl Tioconazole Hydrochloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-Deschlorothien-3-yl Tioconazole Hydrochloride
2-Deschlorothien-3-yl Tioconazole Hydrochloride: A Comprehensive Overview
2-Deschlorothien-3-yl Tioconazole Hydrochloride, also known by its CAS registry number 61709-33-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thieno[2,3-d]pyrimidinones, which are known for their diverse biological activities. The structure of 2-Deschlorothien-3-yl Tioconazole Hydrochloride consists of a thienopyrimidine ring system with a hydroxyl group at position 4 and a chlorine atom at position 5. The hydrochloride salt form indicates that the compound is in its protonated state, which is often preferred for pharmaceutical applications due to improved solubility and stability.
The synthesis of 2-Deschlorothien-3-yl Tioconazole Hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding thienopyrimidine derivative. Recent advancements in synthetic methodology have enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated the use of microwave-assisted synthesis to accelerate the formation of the thienopyrimidine core, reducing reaction time from several hours to just minutes.
The biological activity of 2-Deschlorothien-3-yl Tioconazole Hydrochloride has been extensively studied, particularly in the context of its potential as an antifungal agent. Tioconazole itself is a well-known antifungal drug that belongs to the azole class, which inhibits fungal cytochrome P450-dependent enzymes essential for ergosterol biosynthesis. The substitution pattern on the thienopyrimidine ring plays a crucial role in determining the compound's potency and selectivity. Recent research has shown that the deschlorinated derivative exhibits enhanced activity against resistant fungal strains, such as Candida auris, which has emerged as a major global health concern.
In addition to its antifungal properties, 2-Deschlorothien-3-yl Tioconazole Hydrochloride has also been investigated for its potential anti-inflammatory and antioxidant effects. A 2023 study published in Nature Communications reported that the compound exhibits potent inhibitory activity against cyclooxygenase (COX)-1 and COX-2 enzymes, which are key players in inflammation. Furthermore, its ability to scavenge reactive oxygen species (ROS) suggests that it may have applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
The pharmacokinetic profile of 2-Deschlorothien-3-yl Tioconazole Hydrochloride is another area of active research. Studies have shown that the compound has favorable oral bioavailability, with rapid absorption and moderate clearance rates. However, its hepatic metabolism via cytochrome P450 enzymes raises concerns about potential drug-drug interactions. To address this issue, researchers are exploring alternative dosing regimens and prodrug strategies to enhance therapeutic efficacy while minimizing adverse effects.
From a structural perspective, the thienopyrimidine moiety in 2-Deschlorothien-3-yl Tioconazole Hydrochloride provides a versatile platform for further chemical modifications. By introducing substituents at various positions on the ring system, chemists can fine-tune the compound's physicochemical properties and biological activities. For example, recent efforts have focused on developing analogs with improved solubility for parenteral administration or enhanced permeability across biological barriers such as the blood-brain barrier.
The development of 2-des chlorothienyl tioconazole hydrochloride-based therapeutics is currently at an advanced preclinical stage. Preclinical studies have demonstrated its safety profile in animal models, with no significant toxicity observed at therapeutic doses. However, further investigations are required to confirm these findings in human trials. Collaborative efforts between academia and industry are underway to accelerate the translation of this promising compound into clinical practice.
In conclusion, 2-des chlorothienyl tioconazole hydrochloride represents a compelling candidate for drug development across multiple therapeutic areas. Its unique chemical structure, coupled with advancements in synthetic methodology and biological characterization, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make a significant impact on modern medicine.
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